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molecular formula C12H17NO2 B8419296 Einecs 226-120-5 CAS No. 5285-31-4

Einecs 226-120-5

Cat. No. B8419296
M. Wt: 207.27 g/mol
InChI Key: QJIJQNUQORKBKY-UHFFFAOYSA-N
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Patent
US05310818

Procedure details

To a solution of 12.2 g (0.1 mol) of benzoic acid dissolved in 100 ml of acetone, 8.5 g (0.1 mol) of piperidine was added dropwise. The crystals precipitated were filtered, and then dried, and benzoic acid piperidine salt (molar ratio 1:1) of white crystals was obtained in an amount of 18.6 g (yield 89.9%).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>CC(C)=O>[NH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystals precipitated
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1CCCCC1.C(C1=CC=CC=C1)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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